molecular formula C18H19N3O2S B2965521 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034366-20-4

2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2965521
CAS No.: 2034366-20-4
M. Wt: 341.43
InChI Key: RGJSYYXBGGYGRI-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic propanamide derivative featuring a pyrazole-thiophene hybrid scaffold. Its structure comprises:

  • Propanamide backbone: Provides hydrogen-bonding capacity via the amide group.
  • Phenoxy group: Enhances lipophilicity and aromatic interactions.

While direct data on its synthesis or bioactivity is absent in the provided evidence, structural analogs offer insights into its likely physicochemical and pharmacological behavior.

Properties

IUPAC Name

2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14(23-16-5-3-2-4-6-16)18(22)19-9-11-21-10-7-17(20-21)15-8-12-24-13-15/h2-8,10,12-14H,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJSYYXBGGYGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC(=N1)C2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically begins with the preparation of intermediate compounds that introduce the phenoxy and thiophene groups. The synthetic route often involves:

  • Formation of the pyrazole ring through the condensation of a hydrazine derivative with a suitable diketone.

  • Introduction of the thiophene moiety via a cross-coupling reaction using thiophene boronic acid and a suitable aryl halide.

  • Coupling the intermediate product with phenol to form the phenoxy group through an etherification reaction.

  • Final amidation reaction to incorporate the propanamide group.

Industrial Production Methods

Scaling up the production of this compound involves optimizing reaction conditions to ensure high yield and purity. Key factors include:

  • Temperature control: Maintaining optimal temperatures for each reaction step to avoid degradation of sensitive intermediates.

  • Catalysts: Using appropriate catalysts, such as palladium complexes for cross-coupling reactions.

  • Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene and pyrazole rings can be oxidized under strong conditions, leading to the formation of sulfoxide or N-oxide derivatives.

  • Reduction: Reduction reactions, such as hydrogenation, can target the carbonyl group in the propanamide moiety.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Alkyl halides, aryl halides.

Major Products

The major products of these reactions are derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is employed in a range of scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for developing new materials and compounds.

  • Biology: Explored for its potential as a ligand in biological assays due to its ability to interact with specific protein targets.

  • Medicine: Investigated for therapeutic potential in areas like anti-inflammatory and anticancer treatments, leveraging its unique structure for target specificity.

  • Industry: Utilized in the production of advanced materials with desired electronic and optical properties due to the presence of thiophene and pyrazole rings.

Mechanism of Action

The mechanism by which 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. For example:

  • Molecular Targets: It may bind to specific active sites in enzymes, modulating their activity.

  • Pathways: This binding can influence signaling pathways, leading to changes in cellular processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Propanamide Frameworks

Substituent Effects on Physicochemical Properties

Compounds from (e.g., compounds 4 , 5 , 7 ) share a pyrazole-propanamide core but vary in aryl substituents:

  • Electron-withdrawing groups (EWGs) :
    • Compound 4 (3,4-dichlorophenyl, fluorophenyl): Melting point (m.p.) 117–118°C.
    • Compound 5 (methylsulfonamido): Higher m.p. (126–127°C) due to increased polarity .
  • Electron-donating groups (EDGs) :
    • Compound 7 (4-methoxyphenyl): Lower m.p. (reported as a gum), likely due to reduced crystallinity from steric bulk .
Heterocyclic Variations
  • : Compounds 4–12 replace pyrazole with triazole or vary aryl groups (methoxy-, chloro-phenyl). Triazole-containing analogs (e.g., 7–9 ) showed moderate neuroprotective activity in SH-SY5Y cells, suggesting heterocycle choice impacts bioactivity .
  • : 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide exhibits N–H···N/O hydrogen bonding, stabilizing crystal packing. The target compound’s thiophene may alter intermolecular interactions, affecting solubility .

Propanamide Derivatives with Diverse Pharmacophores

Sulfur-Containing Analogs
  • : A trichloroethyl-carbamothioyl propanamide derivative highlights how sulfur atoms (e.g., thioamide) enhance metabolic stability but reduce aqueous solubility. The target compound’s thiophene may offer similar stability with improved solubility due to its aromatic nature .
  • : Compound 189 incorporates difluoromethylpyrazole and chloroindazole groups. Fluorine atoms increase metabolic resistance, whereas the target compound’s thiophene could modulate electronic effects differently .
Aryl Sulfonamide Hybrids
  • : Pyrazole-sulfonamide hybrids (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) demonstrate the importance of sulfonamide groups in COX-2 inhibition. The target compound’s amide group may serve a similar hydrogen-bonding role in target engagement .

Crystallographic and Computational Insights

  • : The crystal structure of 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide reveals planar pyrazole-pyridine systems (dihedral angle: 1.87°) and hydrogen-bonded chains. The target compound’s thiophene-pyrazole system may adopt a similar planar conformation, favoring π-π stacking in biological targets .

Biological Activity

2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide, with the CAS number 2034366-20-4, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a phenoxy group, a thiophene ring, and a propanamide moiety, which may contribute to its diverse pharmacological effects.

PropertyValue
Molecular FormulaC18H19N3O2S
Molecular Weight341.43 g/mol
IUPAC Name2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a multifunctional therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazole and thiophene have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) indicate significant antibacterial activity, suggesting that this compound may possess similar properties.

Antioxidant Activity

In addition to antimicrobial effects, compounds related to this structure have also been evaluated for their antioxidant capabilities. Studies utilizing DPPH and hydroxyl radical scavenging assays have shown promising results, indicating that these compounds can effectively neutralize free radicals, thus potentially mitigating oxidative stress-related damage in biological systems .

The mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial cells or human tissues, modulating their activity through binding interactions. This interaction could lead to the inhibition of key metabolic pathways in pathogens or the enhancement of cellular defense mechanisms against oxidative stress .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of pyrazole and thiophene compounds. For example:

  • Synthesis and Screening : A series of pyrazolyl-thiazole derivatives were synthesized and screened for their biological activities, revealing significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Computational Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to various biological targets, supporting experimental findings regarding their potential therapeutic applications .

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